6-ブロモ-7-メチル-1H-インダゾール-3-アミン

説明

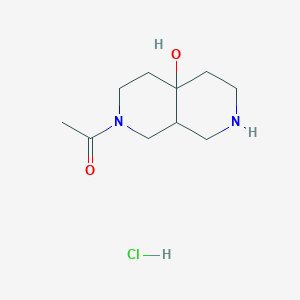

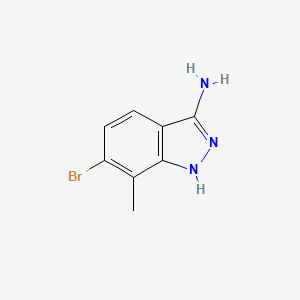

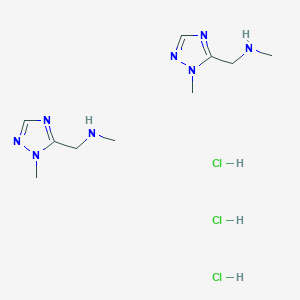

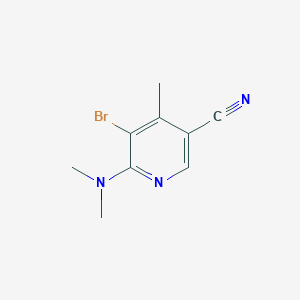

“6-Bromo-7-methyl-1H-indazol-3-amine” is a compound with the molecular formula C8H8BrN3 . It is a derivative of indazole, which is a bicyclic compound consisting of fused benzene and pyrazole rings . Indazole derivatives are known to exhibit a wide range of pharmacological activities .

Synthesis Analysis

Indazole derivatives can be synthesized using various methods. One common approach involves the use of transition metal-catalyzed reactions . Another method involves reductive cyclization reactions . A molecular hybridization strategy has also been used to design and synthesize a series of indazole derivatives .

Molecular Structure Analysis

The molecular structure of “6-Bromo-7-methyl-1H-indazol-3-amine” consists of a bromine atom and a methyl group attached to an indazole ring . The indazole ring itself contains two nitrogen atoms . The exact mass of the compound is 224.99016 g/mol .

Chemical Reactions Analysis

Indazole derivatives, including “6-Bromo-7-methyl-1H-indazol-3-amine”, can participate in various chemical reactions. For instance, they can undergo transition metal-catalyzed reactions . In addition, they can be involved in reductive cyclization reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-7-methyl-1H-indazol-3-amine” include a molecular weight of 226.07 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a topological polar surface area of 43.8 Ų .

科学的研究の応用

抗癌活性

インダゾール誘導体は、その潜在的な抗癌特性について研究されてきました。 例えば、特定の3-アミノ-1H-インダゾール-1-カルボキサミドは、様々な新生物細胞株に対して抗増殖活性を示しました 。これは、6-ブロモ-7-メチル-1H-インダゾール-3-アミンが、癌細胞の増殖を阻害する有効性について検討できることを示唆しています。

抗腫瘍活性

研究は、インダゾール誘導体が抗腫瘍効果を示す可能性があることを示唆しています。 A549、K562、PC3、およびHep-G2細胞をインダゾール誘導体で処理した研究では、増殖アッセイで有望な結果が得られました 。これは、6-ブロモ-7-メチル-1H-インダゾール-3-アミンが、抗腫瘍療法に潜在的な用途があることを示しています。

酵素阻害

一部のインダゾール化合物は、特定の酵素の阻害剤として同定されています。 例えば、ある誘導体が、良好な酵素阻害と控えめな抗増殖活性を示す有効なFGFR1阻害剤であることが分かりました 。これは、6-ブロモ-7-メチル-1H-インダゾール-3-アミンが酵素阻害において役割を果たす可能性を示しています。

合成方法

インダゾールは、合成化学においても貴重なものです。 関連する化合物である7-ブロモ-4-クロロ-1H-インダゾール-3-アミンの実用的な合成方法が開発されており、インダゾールが化学合成において重要な役割を果たしていることを示しています 。これは、6-ブロモ-7-メチル-1H-インダゾール-3-アミンが、新しい合成経路または中間体の開発に利用できることを示唆しています。

細胞周期調節

インダゾール誘導体は、新生物細胞株の細胞周期のG0-G1期で阻害を起こすことが観察されています 。これは、6-ブロモ-7-メチル-1H-インダゾール-3-アミンが、細胞周期を調節する可能性について研究できることを示しています。

作用機序

Target of Action

Indazole-containing compounds, which include 6-bromo-7-methyl-1h-indazol-3-amine, have been reported to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

For instance, they can affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway .

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may influence pathways related to cell cycle regulation and apoptosis, particularly those involving the bcl2 family members and the p53/mdm2 pathway .

Result of Action

Some indazole derivatives have been shown to exhibit promising inhibitory effects against certain cancer cell lines . For example, one such compound was found to affect apoptosis and cell cycle in a concentration-dependent manner .

将来の方向性

Indazole derivatives, including “6-Bromo-7-methyl-1H-indazol-3-amine”, have shown promise in various areas of medicinal chemistry due to their diverse biological activities . Future research could focus on developing novel indazole derivatives with improved biological activities and lower toxicity . Additionally, further studies could explore the detailed mechanisms of action of these compounds .

生化学分析

Biochemical Properties

6-Bromo-7-methyl-1H-indazol-3-amine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cyclooxygenase-2 (COX-2), where 6-Bromo-7-methyl-1H-indazol-3-amine acts as an inhibitor . This inhibition can lead to reduced production of pro-inflammatory mediators, making it a potential candidate for anti-inflammatory therapies. Additionally, 6-Bromo-7-methyl-1H-indazol-3-amine has been shown to interact with various kinases, influencing cell signaling pathways involved in cell proliferation and apoptosis .

Cellular Effects

The effects of 6-Bromo-7-methyl-1H-indazol-3-amine on cells are multifaceted. It has been observed to induce apoptosis in cancer cell lines such as lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . This induction of apoptosis is mediated through the inhibition of Bcl2 family members and the activation of the p53/MDM2 pathway . Furthermore, 6-Bromo-7-methyl-1H-indazol-3-amine affects cell signaling pathways, leading to alterations in gene expression and cellular metabolism. These changes can result in reduced cell proliferation and increased cell death, highlighting its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, 6-Bromo-7-methyl-1H-indazol-3-amine exerts its effects through several mechanisms. One of the primary mechanisms is the binding to and inhibition of COX-2, which reduces the production of pro-inflammatory prostaglandins . Additionally, 6-Bromo-7-methyl-1H-indazol-3-amine interacts with kinases involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis . The compound also affects gene expression by modulating the activity of transcription factors such as p53, which plays a crucial role in regulating cell cycle and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-7-methyl-1H-indazol-3-amine have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that 6-Bromo-7-methyl-1H-indazol-3-amine can maintain its efficacy in inducing apoptosis and inhibiting cell proliferation in cancer cell lines

Dosage Effects in Animal Models

The effects of 6-Bromo-7-methyl-1H-indazol-3-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

6-Bromo-7-methyl-1H-indazol-3-amine is involved in various metabolic pathways, primarily through its interactions with enzymes such as COX-2 and kinases . The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels. For example, the inhibition of COX-2 by 6-Bromo-7-methyl-1H-indazol-3-amine can result in reduced levels of pro-inflammatory prostaglandins . Additionally, the compound’s effects on kinases can impact cellular metabolism by modulating signaling pathways involved in energy production and utilization .

Transport and Distribution

Within cells and tissues, 6-Bromo-7-methyl-1H-indazol-3-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its therapeutic effects. The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of 6-Bromo-7-methyl-1H-indazol-3-amine is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of target cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. In the nucleus, 6-Bromo-7-methyl-1H-indazol-3-amine can interact with transcription factors and other nuclear proteins, modulating gene expression and influencing cellular processes such as apoptosis and cell cycle regulation .

特性

IUPAC Name |

6-bromo-7-methyl-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-4-6(9)3-2-5-7(4)11-12-8(5)10/h2-3H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKXBHXTHKDDOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine hydrochloride](/img/structure/B1383749.png)

![5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1383750.png)

![9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride](/img/structure/B1383751.png)

![3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid](/img/structure/B1383763.png)

![1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383764.png)

![(1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, hydrochloride](/img/structure/B1383768.png)